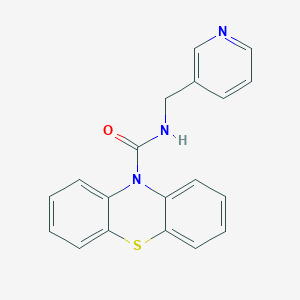

N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide often involves multi-step organic reactions, starting from phenothiazine derivatives. For instance, the synthesis of 4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides involves the reaction of phenothiazine with Cl(CH2)3Br, followed by further reactions to yield the desired azetidine-1-carboxamide derivatives (Sharma et al., 2012).

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives, closely related to N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide, has been studied through various spectroscopic methods. Spectroscopic investigations of vinyl-substituted 10H-phenothiazine derivatives have provided insights into their molecular structure, indicating potential intramolecular charge transfer and electronic rearrangement mechanisms (Lin & Chang, 2009).

Chemical Reactions and Properties

Phenothiazine derivatives are versatile compounds that participate in a wide range of chemical reactions. They have been utilized in the synthesis of complex heterocyclic structures, indicating a rich chemistry that allows for functional group modifications and ring transformations. For example, reactions involving phenothiazine led to the formation of various heterocyclic compounds, showcasing its reactivity and versatility in organic synthesis (Ito & Hamada, 1978).

Physical Properties Analysis

The physical properties of N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide derivatives, including solubility, melting points, and crystallinity, can be inferred from related compounds. Phenothiazine derivatives exhibit varying physical properties depending on the substitution pattern and the nature of substituents, which can affect their solubility and crystalline structure (Fujii et al., 1993).

Chemical Properties Analysis

The chemical properties of N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide are influenced by the phenothiazine core and the pyridinylmethyl moiety. These components contribute to the compound's reactivity, potential for forming hydrogen bonds, and interactions with biological targets. The electron-rich sulfur atom in the phenothiazine ring and the nitrogen atom in the pyridinyl group play crucial roles in its chemical behavior and interactions (Prek et al., 2015).

Applications De Recherche Scientifique

Kinase Inhibitor Research :

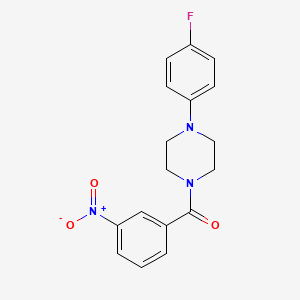

- A study discovered that substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides are potent and selective Met kinase inhibitors. These compounds, including the analog 10, demonstrated significant tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, indicating their potential as cancer therapeutics (Schroeder et al., 2009).

Antituberculosis Agents :

- A series of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety, including compound 10j, showed excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. These findings suggest the compounds' potential as new antitubercular agents (Wu et al., 2016).

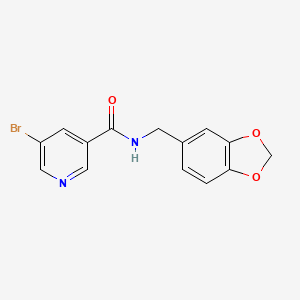

Antimicrobial and Antifungal Activity :

- Research on thieno[2,3-b]pyridine derivatives, including 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyrindine-2-carboxamides, revealed their potential as antibacterial and antifungal agents. The structural formulas and biological activity of these compounds were extensively studied (Bakhite et al., 2016).

Antipsychotic Agents :

- A study synthesized heterocyclic analogues of 1192U90, including pyridine-, thiophene-, benzothiophene-, quinoline-, and 1,2,3,4-tetrahydroquinolinecarboxamides, and evaluated them as potential antipsychotic agents. Notably, two derivatives, 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-pyridinecarboxamide (16) and 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-thiophenecarboxamide (29), exhibited potent in vivo activities comparable to the parent compound (Norman et al., 1996).

Spectral Studies :

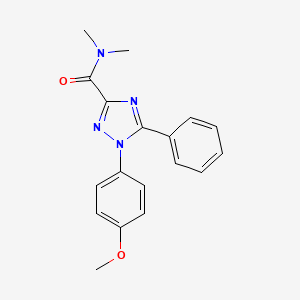

- Vinyl-substituted 10H-phenothiazine derivatives were studied for their spectral variations, attributed to intramolecular charge transfer and electronic rearrangement. These derivatives, including 3-((E)-2-(Methylpyridium-4-yl)vinyl)-10H-phenothiazine iodide, show potential for near-infrared sensor applications (Lin & Chang, 2009).

Anticonvulsant Activity :

- Research on enaminones, including pyridine derivatives and phenothiazines, identified potent anti-maximal electroshock analogues, highlighting their potential as anticonvulsant agents. These studies also revealed an unknown mechanism of action, which is crucial for further development (Eddington et al., 2002).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(pyridin-3-ylmethyl)phenothiazine-10-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c23-19(21-13-14-6-5-11-20-12-14)22-15-7-1-3-9-17(15)24-18-10-4-2-8-16(18)22/h1-12H,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKMEIRGZSYISP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5541363.png)

![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5541366.png)

![4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)

![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)

![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)

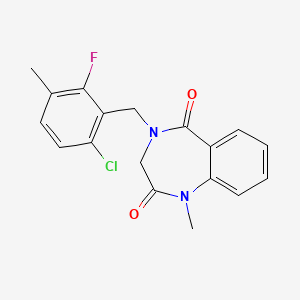

![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)